molecular formula C18H16N2O5 B14761558 Thalidomide-5'-O-C3-alkyne

Thalidomide-5'-O-C3-alkyne

Cat. No.: B14761558
M. Wt: 340.3 g/mol
InChI Key: HOWOCGCULDGJAG-UHFFFAOYSA-N
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Description

Thalidomide-5'-O-C3-alkyne is a synthetic cereblon (CRBN) ligand conjugated with a C3-alkyne linker via an ether bond, specifically designed for advanced proteolysis-targeting chimera (PROTAC) research. This compound serves as a fundamental building block for the development of heterobifunctional degraders that harness the ubiquitin-proteasome system to selectively degrade target proteins of interest . The molecular mechanism of this compound is rooted in its ability to bind the E3 ubiquitin ligase cereblon, a primary direct target of thalidomide and its derivatives . When incorporated into a PROTAC, the thalidomide moiety recruits and binds the CRL4 CRBN E3 ubiquitin ligase complex. The terminal alkyne group allows for efficient conjugation via click chemistry to a ligand for a target protein, thereby creating a molecule that brings the E3 ligase into proximity with the target protein. This induced proximity leads to ubiquitination and subsequent degradation of the target protein by the proteasome . This ligand-linker conjugate is essential for researchers exploring targeted protein degradation as a therapeutic strategy, particularly in the fields of oncology, immunology, and chemical biology. Strictly for research purposes and not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-pent-4-ynoxyisoindole-1,3-dione

InChI

InChI=1S/C18H16N2O5/c1-2-3-4-9-25-11-5-6-12-13(10-11)18(24)20(17(12)23)14-7-8-15(21)19-16(14)22/h1,5-6,10,14H,3-4,7-9H2,(H,19,21,22)

InChI Key

HOWOCGCULDGJAG-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Molecular Recognition and Engagement of Cereblon by Thalidomide 5 O C3 Alkyne

Binding Affinity Studies of Thalidomide-5'-O-C3-Alkyne to Cereblon (CRBN)

Detailed binding affinity studies specifically quantifying the interaction between this compound and CRBN are not prominently documented in peer-reviewed literature. However, the principles of its binding can be inferred from extensive studies on its parent compound, thalidomide (B1683933), and other derivatives.

Quantitative Binding Assays (e.g., Fluorescence Polarization, TR-FRET)

Quantitative assays such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are standard methods to determine the binding affinity of ligands to proteins like CRBN. For instance, fluorescently labeled thalidomide derivatives, such as Thalidomide-Cyanine 5, are used in these assays to establish a baseline signal. tocris.com The binding affinity of unlabeled ligands is then determined by their ability to displace the fluorescent probe, resulting in a measurable change in polarization or FRET signal.

While specific IC₅₀ or Kᵢ values for this compound are not available, it is established that the glutarimide (B196013) moiety of thalidomide is essential for CRBN binding. researchgate.net Modifications on the phthalimide (B116566) ring, such as the 5'-O-C3-alkyne group, are generally tolerated and are utilized to attach linkers for creating Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com The expectation is that this compound would retain its ability to bind CRBN, a prerequisite for its function as a CRBN-recruiting element in potential PROTACs.

Competitive Binding Experiments with Unmodified Thalidomide

Competitive binding experiments are crucial to understand how a modified compound interacts with a target protein relative to the parent compound. In such an experiment, thalidomide-immobilized beads would be used to pull down CRBN from cell extracts. researchgate.net The addition of increasing concentrations of this compound would then compete with the immobilized thalidomide, leading to a dose-dependent decrease in the amount of CRBN pulled down.

While specific data for the alkyne derivative is lacking, studies on other thalidomide analogues have shown that modifications to the phthalimide ring can result in varying binding potencies. nih.gov For example, competitive binding assays have demonstrated that both lenalidomide (B1683929) and pomalidomide (B1683931) can effectively compete with thalidomide for CRBN binding. researchgate.net It is reasonable to hypothesize that this compound would also act as a competitor to unmodified thalidomide, though its relative potency remains to be experimentally determined.

Structural Insights into CRBN-Thalidomide-5'-O-C3-Alkyne Interactions

The structural basis for the interaction between thalidomide and CRBN has been well-characterized through crystallography and computational methods, providing a framework for understanding how derivatives like this compound engage the protein.

Crystallographic Studies of Analogues with CRBN

X-ray crystallography has been instrumental in visualizing the binding of thalidomide and its analogues to CRBN. These studies reveal that the glutarimide ring of thalidomide fits into a specific pocket on the CRBN surface, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues (Trp380, Trp386, and Trp400). researchgate.netnih.gov This interaction is stereospecific, with the (S)-enantiomer of thalidomide showing a significantly higher binding affinity (approximately 10-fold stronger) than the (R)-enantiomer. nih.govresearchgate.net

The phthalimide moiety, where the 5'-O-C3-alkyne group is attached, generally points out of the binding pocket and is solvent-exposed. researchgate.net This orientation is fundamental to the mechanism of PROTACs, as it allows for the attachment of a linker and a warhead to target a protein of interest for degradation without disrupting the core interaction with CRBN. While no crystal structure of CRBN in complex with this compound is currently available, structures of CRBN with other linker-bearing thalidomide derivatives have been elucidated, confirming this general binding mode. nih.gov

Molecular Dynamics Simulations of Binding Conformations

Molecular dynamics (MD) simulations are powerful computational tools used to model the dynamic interactions between a ligand and its protein target. nih.govscielo.org.za These simulations can predict binding energies and identify key amino acid residues involved in the interaction. MD studies on thalidomide and its derivatives, like lenalidomide, have corroborated the crystallographic findings, highlighting the stability of the interactions within the tri-Trp pocket. nih.govscielo.org.zaresearchgate.net

Simulations could be employed to model the binding of this compound to CRBN. Such a study would likely show that the glutarimide ring maintains its canonical binding, while the 5'-O-C3-alkyne linker exhibits flexibility in the solvent-exposed region. These simulations could also help predict whether the alkyne group forms any new, favorable or unfavorable, interactions with the CRBN surface that might alter its binding affinity or specificity compared to unmodified thalidomide.

Specificity of CRBN Recruitment by this compound

The binding of thalidomide and its analogues to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of proteins not normally targeted by CRBN, known as "neosubstrates." nih.govrsc.org The specific pattern of neosubstrate degradation can vary between different thalidomide analogues, which accounts for their distinct biological activities. nih.gov

The recruitment of neosubstrates is determined by the new surface created by the CRBN-ligand complex. Different modifications on the thalidomide scaffold can lead to the recruitment of different sets of proteins. nih.govnih.gov For example, lenalidomide and pomalidomide are known to induce the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov Other derivatives, such as 5-hydroxythalidomide, have been shown to degrade different or overlapping sets of proteins. nih.govresearchgate.net

Applications of Thalidomide 5 O C3 Alkyne in Chemical Biology Research Tools

Development of Targeted Protein Degradation (TPD) Probes

The primary application of Thalidomide-5'-O-C3-alkyne is in the development of probes for Targeted Protein Degradation (TPD), a strategy that harnesses the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.

Design Principles for Proteolysis-Targeting Chimeras (PROTACs) Utilizing this compound as an E3 Ligase Ligand

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of two key components: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.govnih.gov The design of PROTACs utilizing this compound as the E3 ligase ligand is guided by several key principles:

E3 Ligase Recruitment : The thalidomide (B1683933) core of the molecule binds to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex. researchgate.netnih.gov This interaction is essential for bringing the ubiquitination machinery into proximity with the target protein.

Target Protein Binding : A separate ligand, specific for the protein of interest, is attached to the other end of the PROTAC molecule. The selection of this ligand is crucial for the specificity of the resulting PROTAC.

Ternary Complex Formation : The ultimate goal of a PROTAC is to induce the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. springernature.com The geometry and stability of this complex are critical for efficient ubiquitination of the target protein.

Click Chemistry-Enabled Synthesis : The terminal alkyne group on this compound is a key feature for its use in PROTAC synthesis. It allows for the facile and efficient conjugation to a POI ligand that has been functionalized with an azide group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This "click chemistry" approach simplifies the synthesis of PROTAC libraries with diverse linkers and target ligands. nih.gov

The modular nature of PROTACs, facilitated by components like this compound, allows for the rapid generation and optimization of degraders for a wide range of protein targets. researchgate.netdntb.gov.ua

Linker Chemistry Optimization in PROTAC Assembly (e.g., Length, Rigidity, Solubility)

The linker connecting the thalidomide moiety and the target protein ligand is not merely a spacer but plays a critical role in the efficacy of the PROTAC. explorationpub.com Optimization of the linker's properties is a crucial aspect of PROTAC design:

Length : The length of the linker is a determining factor in the formation of a productive ternary complex. explorationpub.com A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the E3 ligase and the target protein. Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.

Rigidity : The rigidity of the linker can influence the conformational flexibility of the PROTAC and the stability of the ternary complex. Introducing rigid elements, such as alkynes or cyclic structures, can restrict the conformational freedom of the molecule, which can be advantageous for stabilizing the desired protein-protein interactions within the ternary complex. nih.gov

Systematic variation of the linker's length, rigidity, and composition is often necessary to identify the optimal PROTAC candidate with the desired degradation activity and pharmacological properties.

Table 1: Impact of Linker Properties on PROTAC Efficacy

Linker PropertyEffect on PROTAC FunctionOptimization Goal
Length Influences the distance between the E3 ligase and the target protein, affecting ternary complex formation. explorationpub.comAchieve the optimal distance for productive ubiquitination without steric clash.
Rigidity Affects the conformational flexibility of the PROTAC and the stability of the ternary complex. Enhance the stability of the ternary complex by reducing conformational entropy.
Solubility Impacts the overall solubility, cell permeability, and pharmacokinetic properties of the PROTAC. Improve bioavailability and cellular uptake by balancing hydrophilicity and hydrophobicity.

In Vitro and Cellular Assays for Induced Protein Degradation by PROTACs Incorporating this compound

A variety of assays are employed to evaluate the efficacy of PROTACs synthesized using this compound. These assays are designed to confirm the mechanism of action and quantify the extent of target protein degradation.

Western Blotting : This is a standard technique used to measure the levels of the target protein in cells treated with the PROTAC. A reduction in the protein band intensity indicates successful degradation.

In-Cell Target Engagement Assays : Techniques such as the cellular thermal shift assay (CETSA) can be used to confirm that the PROTAC binds to the target protein within the cellular environment.

Ternary Complex Formation Assays : In vitro pull-down assays can be performed to demonstrate the formation of the ternary complex between the E3 ligase, the PROTAC, and the target protein. springernature.com

Ubiquitination Assays : These assays are used to detect the ubiquitination of the target protein in the presence of the PROTAC, providing direct evidence of the mechanism of action.

Proteomics-Based Approaches : Mass spectrometry-based proteomics can provide a global view of protein level changes in response to PROTAC treatment, confirming the selectivity of the degrader.

These assays are essential for the iterative process of PROTAC optimization, allowing researchers to correlate changes in PROTAC structure with their degradation efficiency and selectivity. springernature.com

Chemical Proteomics and Target Identification

Beyond its use in constructing PROTACs for known targets, the alkyne handle of this compound makes it a valuable tool for chemical proteomics studies aimed at identifying new protein targets and understanding the broader effects of thalidomide-based molecules.

Activity-Based Protein Profiling (ABPP) with Alkyne-Tagged Probes

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. rsc.orgfrontiersin.org An alkyne-tagged probe derived from this compound can be used in a two-step ABPP workflow:

Labeling : The alkyne-tagged probe is introduced to a cell lysate or live cells, where it can covalently bind to its protein targets.

Detection : The alkyne tag is then "clicked" to a reporter tag, such as biotin for affinity purification or a fluorophore for visualization, via a CuAAC reaction. frontiersin.org

This approach allows for the identification of proteins that interact with the thalidomide scaffold. The alkyne tag is small and bio-inert, minimizing steric hindrance and preserving the binding properties of the parent molecule. frontiersin.org ABPP with alkyne-tagged probes can be used to profile the targets of thalidomide and its derivatives in a variety of cell types and disease states. researchgate.netmagtechjournal.com

Affinity Purification-Mass Spectrometry (AP-MS) for Neo-Substrate Identification

Affinity Purification-Mass Spectrometry (AP-MS) is a widely used technique to identify protein-protein interactions. nih.govnih.gov A probe synthesized from this compound can be used to identify "neo-substrates" – proteins that are recruited to the CRBN E3 ligase only in the presence of the thalidomide-based molecule. mdpi.comnih.gov The workflow for AP-MS using a this compound-derived probe typically involves:

Probe Immobilization : The alkyne-tagged probe is immobilized on a solid support, such as agarose beads, via click chemistry.

Affinity Purification : The immobilized probe is incubated with a cell lysate, allowing it to capture its binding partners, including the CRBN E3 ligase and any recruited neo-substrates.

Mass Spectrometry : After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. nih.gov

This approach has been instrumental in elucidating the mechanism of action of thalidomide and its analogs, leading to the discovery of key neo-substrates that are responsible for their therapeutic effects. biorxiv.orgbiorxiv.org The identification of novel neo-substrates can open up new avenues for drug development and provide insights into the biological roles of the CRBN E3 ligase. mdpi.comnih.gov

Table 2: Comparison of Chemical Proteomics Techniques

TechniquePrincipleApplication with this compound
Activity-Based Protein Profiling (ABPP) Utilizes reactive probes to covalently label active enzymes or proteins. rsc.orgfrontiersin.orgIdentification of direct protein targets of the thalidomide scaffold. researchgate.netmagtechjournal.com
Affinity Purification-Mass Spectrometry (AP-MS) Employs an immobilized bait molecule to capture interacting proteins from a complex mixture. nih.govnih.govDiscovery of neo-substrates recruited to the CRBN E3 ligase in the presence of a thalidomide-based probe. biorxiv.orgbiorxiv.org

Bioconjugation and Bioorthogonal Labeling Strategies Utilizing this compound

This compound has emerged as a valuable chemical tool in the field of chemical biology, primarily due to the presence of a terminal alkyne group. This functional group allows for its participation in bioorthogonal "click chemistry" reactions, enabling the precise and efficient labeling and conjugation of biomolecules in complex biological systems. These strategies are pivotal for developing chemical probes to study the interactions and functions of its primary biological target, the E3 ubiquitin ligase cereblon (CRBN) nih.govrsc.orgresearchgate.netrsc.org. The phthalimide (B116566) ring of the thalidomide moiety binds to a hydrophobic pocket in CRBN, while the glutarimide (B196013) ring remains exposed, allowing for the attachment of linkers and functional groups without disrupting this key interaction nih.gov. This structural feature is exploited in the design of thalidomide-based chemical probes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Probe Development

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction that forms a stable triazole linkage between an alkyne and an azide nih.govmdpi.com. In the context of this compound, this reaction provides a straightforward method for conjugating it to various reporter molecules, affinity tags, or other bioactive compounds that have been functionalized with an azide group.

The primary application of this compound in CuAAC is the development of chemical probes to study cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex nih.govrsc.org. Thalidomide and its derivatives are known to modulate the substrate specificity of CRBN, leading to the degradation of specific target proteins researchgate.netnih.gov. By attaching a reporter group to thalidomide via a C3-alkyne linker, researchers can create tools to investigate the biology of CRBN and the mechanism of action of thalidomide-based drugs.

A significant area where CuAAC-mediated probe development with thalidomide-alkyne derivatives is crucial is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome rsc.orgnih.gov. Thalidomide and its analogs are commonly used as the CRBN-recruiting moiety in PROTAC design nih.govresearchgate.net. The alkyne handle on this compound allows for the efficient connection to an azide-functionalized ligand for a specific protein of interest, facilitating the modular and rapid synthesis of PROTAC libraries for drug discovery and target validation nih.gov. For instance, pomalidomide (B1683931) derivatives featuring a terminal alkyne have been shown to be potent ligands for CRBN, and their conjugation to other molecules via CuAAC is a key step in developing novel protein degraders nih.gov.

Compound NameApplication in CuAACReference
This compoundPrecursor for chemical probe and PROTAC synthesis nih.govlumiprobe.com
Pomalidomide-alkyne derivativesCRBN ligands for PROTAC synthesis nih.gov
Azide-functionalized reporter moleculesConjugation partners for thalidomide-alkyne nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Copper-Free Labeling

While CuAAC is a powerful tool, the cytotoxicity of the copper catalyst can limit its application in living cells and organisms nih.gov. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a copper-free alternative for bioorthogonal labeling nih.govnih.gov. SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react rapidly and selectively with azides without the need for a catalyst researchgate.netsci-hub.se.

In this strategy, this compound can be reacted with an azide-modified strained cyclooctyne to generate a thalidomide probe with a reactive handle for subsequent SPAAC reactions. More commonly, a thalidomide derivative is functionalized with an azide, which can then be reacted with a cyclooctyne-containing molecule of interest. This approach is particularly valuable for in vivo studies and for labeling sensitive biological systems where copper toxicity is a concern.

The application of SPAAC in conjunction with thalidomide-based probes allows for the investigation of CRBN engagement and the dynamics of PROTAC-mediated protein degradation in a live-cell context. For example, a thalidomide-azide derivative can be "clicked" onto a cyclooctyne-labeled protein or fluorescent dye within a living cell, enabling real-time monitoring of its localization and interactions nih.govnih.gov. This copper-free approach is crucial for studying the temporal and spatial aspects of targeted protein degradation.

Reagent TypeRole in SPAACKey FeatureReference
Thalidomide-azide derivativeCRBN-targeting componentReacts with strained alkynes lumiprobe.com
Dibenzocyclooctyne (DBCO)Strained alkyneEnables copper-free click reaction researchgate.netsci-hub.se
Azide-modified biomoleculeLabeling targetCan be attached to proteins, dyes, etc. nih.govnih.gov

Fluorescent Tagging of Biological Targets via Click Chemistry with this compound

Fluorescent tagging is a cornerstone of chemical biology, allowing for the visualization and quantification of biomolecules in their native environment. By combining the specificity of this compound for CRBN with the versatility of click chemistry, researchers can develop highly specific fluorescent probes for this E3 ligase spectroscopyonline.comnih.govrndsystems.comtocris.comnih.govtenovapharma.com.

The general strategy involves the CuAAC or SPAAC reaction between this compound (or its azide counterpart) and a fluorescent dye that has been functionalized with the complementary reactive group (an azide or alkyne, respectively). This creates a fluorescent thalidomide probe that retains its high-affinity binding to CRBN nih.govrndsystems.comtocris.comnih.govtenovapharma.com.

Several fluorescent probes based on thalidomide have been developed for various applications, including fluorescence polarization (FP) assays and time-resolved fluorescence resonance energy transfer (TR-FRET) assays to screen for and characterize new CRBN ligands nih.govnih.gov. For example, a BODIPY FL-conjugated thalidomide probe with a high affinity for CRBN (Kd of 3.6 nM) was developed to create a highly sensitive TR-FRET assay nih.govnih.gov. Similarly, a Cy5-labeled thalidomide has been used as a fluorescent probe for cereblon E3 ligases in TR-FRET applications rndsystems.comtocris.comtenovapharma.com. These fluorescent probes are instrumental in high-throughput screening campaigns to identify novel molecules that bind to CRBN and could be developed into new therapeutics or chemical tools for targeted protein degradation. A novel fluorescent probe, TH-1, which utilizes thalidomide as the fluorophore, has been developed for the bioimaging of hydrazine in living cells, showcasing the potential of thalidomide's fluorescent properties in probe design spectroscopyonline.com.

Fluorescent ProbeFluorophoreApplicationReference
BODIPY FL ThalidomideBODIPY FLHigh-affinity probe for TR-FRET assays nih.govnih.gov
Thalidomide-Cyanine 5Cyanine 5 (Cy5)Fluorescent probe for cereblon E3 ligases in TR-FRET rndsystems.comtocris.comtenovapharma.com
TH-1ThalidomideBioimaging of hydrazine in living cells spectroscopyonline.com

Investigation of Cellular and Molecular Mechanisms Mediated by Thalidomide 5 O C3 Alkyne

Impact on Ubiquitin-Proteasome System Components

The primary mechanism of action for thalidomide (B1683933) and its derivatives involves the modulation of the Cullin-RING E3 ubiquitin ligase complex, specifically the CRL4CRBN complex.

Modulation of CRL4CRBN E3 Ligase Activity

Thalidomide-5'-O-C3-alkyne, through its thalidomide moiety, binds directly to Cereblon (CRBN), which acts as the substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govnih.govtocris.com This complex, composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and ROC1, is responsible for tagging substrate proteins with ubiquitin for subsequent degradation by the proteasome.

Investigation of Induced Proximity between CRBN and Target Proteins

The core mechanism by which this compound functions is through induced proximity. By binding to CRBN, the thalidomide structure creates a new, composite molecular surface on the E3 ligase complex. researchgate.net This newly formed interface has a high affinity for specific proteins, termed "neo-substrates," that would not normally interact with CRBN.

This drug-induced binding brings the neo-substrate into close proximity with the E3 ligase machinery. This proximity facilitates the efficient transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine residues on the surface of the neo-substrate. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This mechanism effectively "hijacks" the cellular protein degradation machinery to eliminate specific target proteins. nih.gov

Identification and Validation of Neo-Substrates of CRL4CRBN Induced by this compound

A key application of this compound is the identification of the specific proteins targeted for degradation. The terminal alkyne group is instrumental in these discovery efforts.

Proteomic Screens for Degraded Proteins

The alkyne functional group on this compound enables the use of "click chemistry," a powerful bioorthogonal ligation method, for proteomic analysis. nih.gov This technique is used to identify proteins that interact with or are degraded by the compound.

In a typical workflow, cells are treated with this compound. Subsequently, the cells are lysed, and an azide-containing reporter tag (such as biotin-azide or a fluorescent dye-azide) is added. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction covalently links the reporter tag to the alkyne handle on the compound, which is presumably bound to CRBN and its associated proteins. nih.gov

This allows for:

Affinity Purification-Mass Spectrometry (AP-MS): If a biotin-azide tag is used, the entire drug-protein complex can be isolated using streptavidin-coated beads. The captured proteins are then identified and quantified by mass spectrometry, revealing the direct and indirect binding partners of the CRBN-drug complex.

Quantitative Proteomics: Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) can be used to compare the entire proteome of cells treated with this compound versus control cells. This global analysis identifies proteins whose abundance is significantly decreased, pointing to them as potential neo-substrates degraded via the proteasome. nih.gov

Functional Characterization of Identified Neo-Substrates in Cellular Models

Through proteomic screens and other methods, several neo-substrates for thalidomide have been identified. This compound is expected to induce the degradation of the same set of proteins. The functional consequences of degrading these neo-substrates are then investigated in relevant cellular models.

Neo-SubstrateFunctionCellular Consequence of Degradation
SALL4Zinc finger transcription factor crucial for embryonic development and stem cell pluripotency. tocris.comresearchgate.netDegradation is linked to the teratogenic effects of thalidomide, particularly limb malformations. nih.govnih.gov
IKZF1 (Ikaros) & IKZF3 (Aiolos)Lymphoid transcription factors essential for B-cell development and function. nih.govresearchgate.netDegradation is a key mechanism for the anti-myeloma and immunomodulatory effects of related compounds. nih.govresearchgate.net
PLZF (Promyelocytic Leukaemia Zinc Finger)Transcription factor involved in development, including limb and hematopoietic development. embopress.orgDegradation contributes to thalidomide-induced teratogenicity. nih.govnih.gov
Casein Kinase 1α (CK1α)A serine/threonine kinase involved in numerous cellular processes, including Wnt signaling.While a known neo-substrate, its degradation is more efficiently induced by lenalidomide (B1683929) than thalidomide. researchgate.netresearchgate.net

Comparative Analysis of Molecular Mechanisms with Other CRBN Modulators

Thalidomide is the parent compound of a class of drugs known as Immunomodulatory Drugs (IMiDs) or Cereblon E3 Ligase Modulators (CELMoDs), which also includes lenalidomide and pomalidomide (B1683931). nih.gov While all these molecules bind to the same site on CRBN, their distinct chemical structures lead to differences in their degradation profiles.

The mechanism of this compound is representative of thalidomide itself. Comparing this mechanism to other CRBN modulators reveals important distinctions in substrate specificity and potency. These differences arise from how each modulator uniquely alters the conformation of the CRBN substrate-binding pocket, leading to differential affinities for various neo-substrates. nih.gov

FeatureThalidomideLenalidomidePomalidomide
Primary Neo-Substrates SALL4, PLZF, IKZF1/3 nih.govresearchgate.netembopress.orgIKZF1/3, CK1α researchgate.netresearchgate.netIKZF1/3 (high potency), ARID2 nih.govresearchgate.net
Potency for IKZF1/3 Degradation Weak nih.govPotentHighly Potent researchgate.net
CK1α Degradation Very weak or negligible researchgate.netStrong researchgate.netNegligible researchgate.net
SALL4 Degradation Strong tocris.comWeakWeak
Primary Clinical Association Teratogenicity (via SALL4/PLZF), historical anti-myeloma activity. nih.govAnti-myeloma (IKZF1/3) and anti-MDS (CK1α) activity. nih.govresearchgate.netPotent anti-myeloma activity (IKZF1/3). nih.gov

This comparative analysis demonstrates that even small structural changes among CRBN modulators can significantly alter their biological activity by changing the repertoire of proteins they mark for destruction.

Advanced Research Methodologies and Future Directions

High-Throughput Screening Platforms Utilizing Thalidomide-5'-O-C3-Alkyne Probes

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. The alkyne moiety of this compound is ideally suited for developing HTS platforms based on click chemistry. nih.govnih.gov This approach allows for the efficient and specific attachment of reporter molecules, such as fluorophores or affinity tags (e.g., biotin), to the thalidomide (B1683933) core. thermofisher.comresearchgate.net

These functionalized probes are instrumental in various HTS applications:

Target Identification: An alkyne-functionalized thalidomide probe can be used in cell lysates or living cells to identify new binding partners or "neo-substrates" for the CRBN E3 ligase complex. nih.gov After the probe binds to its targets, a reporter azide (e.g., Azide-Fluorophore) is added, and the click reaction covalently links the reporter to the probe-protein complex, allowing for detection and identification via methods like fluorescence imaging or mass spectrometry.

PROTAC Library Synthesis: The alkyne group provides a versatile anchor point for combinatorial chemistry. A library of target-binding ligands functionalized with azide groups can be rapidly "clicked" to this compound to generate a large library of PROTACs for screening. nih.gov

Assay Development: HTS assays can be designed to measure the formation of the ternary complex (Target Protein-PROTAC-CRBN). For instance, using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where CRBN and the target protein are labeled with a FRET donor-acceptor pair, the binding of a thalidomide-alkyne-based PROTAC can be quantified by the resulting FRET signal. researchgate.net Click chemistry facilitates the reliable synthesis of the necessary PROTACs for such assays. pnas.orgrsc.org

These HTS platforms accelerate the discovery of potent and selective protein degraders by enabling large-scale, systematic evaluation of compound libraries and PROTAC constructs. nih.gov

Biophysical Techniques for Elucidating Complex Formations

Understanding the precise molecular interactions and dynamics of PROTAC-induced ternary complexes is critical for rational drug design. Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of these interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govfigshare.com

In the context of thalidomide-based PROTACs, ITC is used to:

Characterize Binary Interactions: Measure the binding of the thalidomide moiety to CRBN, providing essential data on the affinity and thermodynamic drivers of this initial recognition step. nih.gov Studies on thalidomide and its analogs show that they bind to the thalidomide-binding domain (TBD) of CRBN, and this interaction can be precisely quantified by ITC. nih.gov

Analyze Ternary Complex Formation: By titrating a target protein into a solution containing a pre-formed complex of CRBN and a thalidomide-based PROTAC, ITC can measure the thermodynamics of ternary complex assembly. This helps in understanding the cooperativity of the system—whether the binding of the target protein is enhanced or hindered by the presence of CRBN and the PROTAC.

The thermodynamic signature obtained from ITC offers deep insights into the nature of the binding forces. For example, a favorable enthalpic contribution (negative ΔH) often indicates strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution (positive ΔS) can suggest the release of ordered water molecules from the binding interface. nih.govnih.gov

Table 1: Example Thermodynamic Parameters for Ligand Binding to CRBN Measured by ITC

Ligand Binding Affinity (KD) in µM Enthalpy (ΔH) in kcal/mol Entropy (TΔS) in kcal/mol Gibbs Free Energy (ΔG) in kcal/mol
Thalidomide 250 nM (0.25 µM) Data Not Always Reported Data Not Always Reported Approx. -9.0
Lenalidomide (B1683929) 178 nM (0.18 µM) Data Not Always Reported Data Not Always Reported Approx. -9.2
Pomalidomide (B1683931) 157 nM (0.16 µM) Data Not Always Reported Data Not Always Reported Approx. -9.3

Note: This table contains representative data compiled from literature. Exact values can vary based on experimental conditions. The binding affinities for Thalidomide, Lenalidomide, and Pomalidomide to Cereblon have been reported to be 250 nM, 178 nM, and 157 nM, respectively. youtube.com Specific enthalpy and entropy values are highly dependent on buffer conditions and the specific CRBN construct used. nih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. aragen.com It provides detailed kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). nih.gov

SPR is particularly valuable for dissecting the complex kinetics of PROTAC-mediated interactions: nih.gov

Assay Setup: A typical SPR experiment involves immobilizing one of the binding partners (e.g., the CRBN-DDB1 complex) onto a sensor chip. ijpsjournal.com The PROTAC, alone or in combination with the target protein, is then flowed over the chip surface. acs.org

Kinetic Analysis: This setup allows for the measurement of both binary (PROTAC binding to CRBN) and ternary (PROTAC and target protein binding to CRBN) complex kinetics. nih.gov By comparing the binding responses, researchers can determine the stability and half-life of the ternary complex, which are critical parameters for effective protein degradation. acs.org

Cooperativity Measurement: SPR can quantify the cooperativity (alpha factor) of ternary complex formation, indicating how the binding of one component influences the binding of the other. ijpsjournal.com A cooperativity factor greater than 1 signifies positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes, a desirable feature for a PROTAC. acs.org

The kinetic data from SPR are crucial for optimizing PROTAC design, as the residence time of the ternary complex can directly impact the efficiency of ubiquitination and subsequent degradation. nih.gov

Table 2: Example Kinetic Parameters for PROTAC-Mediated Interactions Measured by SPR

Interaction Type Association Rate (ka) in M⁻¹s⁻¹ Dissociation Rate (kd) in s⁻¹ Affinity (KD) in nM
Binary (PROTAC to E3 Ligase) 1.0 x 10⁵ 1.0 x 10⁻² 100
Binary (PROTAC to Target) 5.0 x 10⁵ 5.0 x 10⁻² 100
Ternary (Target-PROTAC-E3) 2.5 x 10⁶ 2.5 x 10⁻³ 1

Note: This table presents hypothetical but realistic kinetic values to illustrate the principles of SPR analysis in PROTAC development. Actual values are specific to the PROTAC, target, and E3 ligase being studied. The significant increase in affinity (lower KD) for the ternary complex indicates positive cooperativity.

Computational Chemistry Approaches for Rational Design

Computational chemistry provides powerful in silico tools to guide the design of PROTACs, saving time and resources compared to purely empirical approaches. These methods allow for the prediction of binding modes, affinities, and the dynamic behavior of complex molecular systems.

Ligand-Based and Structure-Based Drug Design (SBDD) for PROTACs

Both ligand-based and structure-based methods are employed in the rational design of PROTACs incorporating a thalidomide scaffold.

Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structure of the target proteins. rsc.org High-resolution crystal structures of CRBN in complex with thalidomide or its analogs provide a detailed map of the binding pocket. acs.orgnih.gov Designers use this information to determine the optimal attachment point for the linker on the thalidomide moiety (such as the 5-position) and to design linkers that can effectively bridge CRBN and the target protein without causing steric clashes. researchgate.net The goal is to create a stable and conformationally favorable ternary complex.

Ligand-Based Drug Design: When a crystal structure is unavailable, ligand-based methods can be used. These approaches utilize the knowledge of known active molecules (ligands) to build a model. For instance, by analyzing a series of thalidomide analogs with varying CRBN binding affinities, a pharmacophore model can be generated to guide the design of new, more potent CRBN ligands. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the behavior of molecules at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of one molecule (e.g., a thalidomide-based PROTAC) when bound to another (e.g., CRBN) to form a stable complex. nih.govnih.gov Docking algorithms score different poses based on factors like electrostatic interactions and shape complementarity, helping to identify the most likely binding mode and estimate binding affinity. This is crucial for predicting how modifications to the thalidomide scaffold will affect its interaction with CRBN.

By integrating these advanced methodologies, researchers can systematically investigate and optimize PROTACs derived from this compound, accelerating the development of novel therapeutics for targeted protein degradation.

Emerging Applications in Chemical Genetics

Chemical genetics utilizes small molecules to modulate protein function, offering a powerful approach to dissecting complex biological processes. This compound serves as a critical component in the construction of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The thalidomide component of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN), while the alkyne group provides a "clickable" handle for attaching a ligand that targets a protein of interest. This modular design allows for the rapid synthesis of a diverse library of PROTACs, each capable of targeting a different protein for degradation.

The application of this compound in chemical genetics is exemplified by its use in target validation and the elucidation of protein function. By selectively degrading a target protein, researchers can observe the resulting phenotypic changes in cells or organisms, thereby inferring the protein's function. This approach has been instrumental in studying proteins that are traditionally considered "undruggable," as it does not require the inhibition of a protein's enzymatic activity but rather its complete removal.

Furthermore, the alkyne functionality of this compound enables its use in the development of photoaffinity probes. These probes incorporate a photo-reactive group and can be used to covalently label and identify the binding partners of a particular molecule within a complex cellular environment. Upon UV irradiation, the photo-reactive group forms a covalent bond with interacting proteins, which can then be isolated and identified using mass spectrometry. The alkyne handle facilitates the attachment of a reporter tag, such as biotin, for enrichment and subsequent analysis. nih.gov This technique is invaluable for de-convoluting the mechanism of action of novel therapeutic agents and for identifying off-target effects.

Recent studies have also explored the development of fluorescent probes based on the thalidomide scaffold. nih.govnih.gov These probes, which can be synthesized using alkyne-functionalized precursors, allow for the visualization and quantification of CRBN engagement in living cells. Such tools are crucial for optimizing the design of PROTACs and for studying the dynamics of the ternary complex formation between the PROTAC, the target protein, and the E3 ligase.

Development of Novel Linker Chemistries and Functional Groups for Next-Generation Probes

The linker connecting the E3 ligase ligand and the target protein ligand in a PROTAC plays a critical role in its efficacy and selectivity. The length, rigidity, and chemical composition of the linker can significantly influence the formation of a productive ternary complex and, consequently, the efficiency of protein degradation. explorationpub.com The alkyne group of this compound provides a convenient attachment point for a wide variety of linker types through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. rsc.org

Researchers are actively exploring novel linker chemistries to enhance the properties of next-generation probes. This includes the development of linkers with improved aqueous solubility, cell permeability, and metabolic stability. For instance, polyethylene glycol (PEG) and alkyl chains are commonly used linker components that can be readily coupled to this compound. explorationpub.com The modularity afforded by click chemistry allows for the systematic variation of linker length and composition to optimize the degradation of a specific target protein. rsc.org

Beyond the alkyne group, scientists are investigating other bioorthogonal functional groups for the construction of advanced chemical probes. While the alkyne-azide cycloaddition is highly robust, the development of alternative ligation chemistries could provide additional flexibility in probe design and enable multiplexed labeling experiments.

The future of probe development also lies in the creation of "trifunctional" probes. These sophisticated molecules would incorporate a target-binding ligand, an E3 ligase-binding moiety, and a third functional group, such as a fluorophore for imaging or a photo-crosslinker for covalent labeling. This compound is an ideal starting material for the synthesis of such multi-functional probes, underscoring its importance in the continued advancement of chemical biology.

Interactive Data Table: Research Findings on Thalidomide-Alkyne Derivatives in Chemical Probe Development

Compound ClassApplicationKey Findings
PROTACsTargeted Protein DegradationThe modular synthesis via click chemistry allows for rapid optimization of linkers for improved degradation efficacy and selectivity. explorationpub.comrsc.org
Photoaffinity ProbesTarget IdentificationAlkyne handle facilitates the attachment of reporter tags for the identification of protein binding partners in complex biological systems. nih.gov
Fluorescent ProbesCellular Imaging & Binding AssaysEnables real-time monitoring of Cereblon engagement and ternary complex formation in living cells. nih.govnih.gov

Q & A

Q. What is the structural and functional significance of the alkyne group in Thalidomide-5'-O-C3-alkyne, and how does it differ from parent thalidomide?

The alkyne group (-C≡CH) at the 5'-O-C3 position introduces a bioorthogonal handle for click chemistry, enabling covalent conjugation to probes (e.g., fluorescent tags) or PROTAC (Proteolysis-Targeting Chimera) warheads. Unlike unmodified thalidomide, which binds cereblon (CRBN) to modulate E3 ubiquitin ligase activity, the alkyne derivative facilitates targeted protein degradation studies by linking to substrate-specific ligands . Methodologically, confirm the alkyne’s reactivity via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized partners, followed by LC-MS or NMR to validate conjugation efficiency .

Q. How can researchers validate the cereblon-binding affinity of this compound compared to other thalidomide analogs?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff) between this compound and recombinant CRBN. Compare results to analogs like lenalidomide or pomalidomide. Include negative controls (e.g., CRBN mutants with disrupted binding pockets) to confirm specificity. For cellular validation, perform competitive assays using CRBN-dependent substrates (e.g., IKZF1/3) in multiple myeloma cell lines, monitoring degradation via immunoblotting .

Q. What in vitro assays are recommended to assess the antiangiogenic activity of this compound?

Employ endothelial cell tube formation assays (matrigel-based) and chick chorioallantoic membrane (CAM) assays to evaluate angiogenesis inhibition. Compare dose-response curves to unmodified thalidomide, ensuring statistical power via triplicate replicates. For mechanistic insight, quantify VEGF or FGF2 secretion via ELISA and correlate with antiangiogenic potency .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC design for targeted degradation of non-traditional substrates (e.g., transcription factors)?

Design bifunctional molecules by conjugating the alkyne moiety to a substrate-binding ligand (e.g., small-molecule inhibitor of a transcription factor). Validate ternary complex formation (PROTAC-CRBN-substrate) using techniques like NanoBRET or co-immunoprecipitation. Optimize linker length/composition to balance cell permeability and degradation efficiency. Assess degradation kinetics in relevant cell lines (e.g., HeLa or HEK293) using time-course western blots and proteomics .

Q. What experimental strategies address off-target effects when using this compound in vivo?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to ensure alkyne stability and avoid nonspecific conjugation.
  • CRBN knockout models : Use CRISPR/Cas9-engineered cells or mice to confirm on-target effects.
  • Click chemistry controls : Administer azide probes alone to rule out background signal in imaging studies.
  • Transcriptomic analysis : Perform RNA-seq on treated vs. untreated tissues to identify unintended pathway modulation .

Q. How should researchers resolve contradictions in degradation efficiency between cell-free and cellular systems for this compound-based PROTACs?

  • Cell-free systems : Use recombinant CRBN and substrate in ubiquitination assays to confirm E3 ligase activity.
  • Cellular context : Evaluate proteasome activity (e.g., lactacystin pretreatment) and intracellular protein turnover rates.
  • Ternary complex stability : Apply techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to compare complex formation efficiency in vitro vs. in vivo .

Q. What methodologies enable spatial-temporal tracking of this compound in live cells?

Conjugate the alkyne to azide-functionalized fluorophores (e.g., Cy5-azide) via CuAAC for real-time imaging. Use confocal microscopy with time-lapse capabilities to monitor subcellular localization. For higher resolution, employ super-resolution techniques (STED or PALM) and validate specificity with CRBN-knockout controls .

Methodological Considerations

  • Synthesis Purity : Confirm via HPLC (≥98% purity) and characterize intermediates by <sup>1</sup>H/<sup>13</sup>C NMR. Monitor for thalidomide hydrolysis byproducts .
  • Data Reproducibility : Use standardized cell lines (e.g., ATCC-validated) and pre-register experimental protocols to mitigate batch effects .
  • Ethical Compliance : Adhere to institutional guidelines for click chemistry reagents, particularly in vivo studies, due to potential copper toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.